

Biological activity of novel Imidazo[1,5-a]quinoxalin-4(5H)-one derivatives

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Compound of Interest

Compound Name: Imidazo[1,5-a]quinoxalin-4(5H)-one

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An In-depth Technical Guide on the Biological Activity of Novel **Imidazo[1,5-a]quinoxalin-4(5H)-one** Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Annulation of an imidazole ring to the quinoxaline core gives rise to imidazoquinoxaline systems, such as the **Imidazo[1,5-a]quinoxalin-4(5H)-one** scaffold. This fusion creates a rigid, planar structure that serves as a versatile template for designing novel therapeutic agents. Derivatives of this class have garnered significant attention as potent and selective inhibitors of key biological targets, particularly protein kinases involved in oncology and immunology.[4]

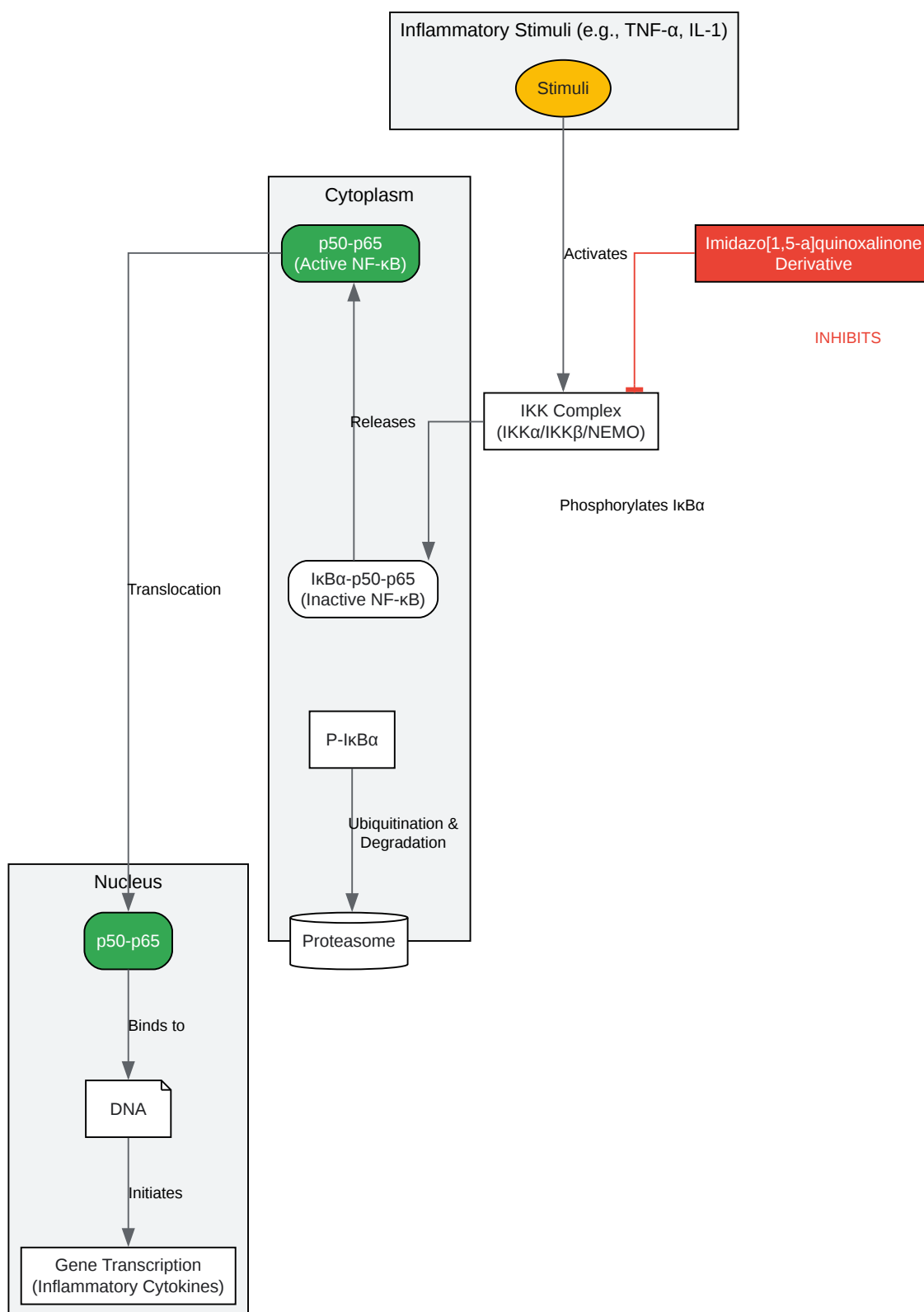
This technical guide provides a comprehensive overview of the reported biological activities of novel **Imidazo[1,5-a]quinoxalin-4(5H)-one** derivatives and structurally related analogues. It includes quantitative data on their inhibitory activities, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways to elucidate their mechanisms of action.

Core Biological Activities and Mechanisms of Action

Research into **Imidazo[1,5-a]quinoxalin-4(5H)-one** and its related structures has revealed potent activity in several key therapeutic areas, primarily through the inhibition of specific protein kinases.

Anti-inflammatory Activity via IKK Inhibition

The transcription factor Nuclear Factor-kappa B (NF- κ B) is a central mediator of inflammatory responses.[5] Its activation is controlled by the I κ B kinase (IKK) complex, which includes the catalytic subunits IKK1 (IKK α) and IKK2 (IKK β). [6] The development of IKK inhibitors is a major strategy for treating inflammatory diseases.[5] Structurally related imidazoquinoxaline derivatives have been identified as selective inhibitors of IKK, blocking the NF- κ B signaling cascade.[5][6]



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Caption: Inhibition of the NF-κB Signaling Pathway.

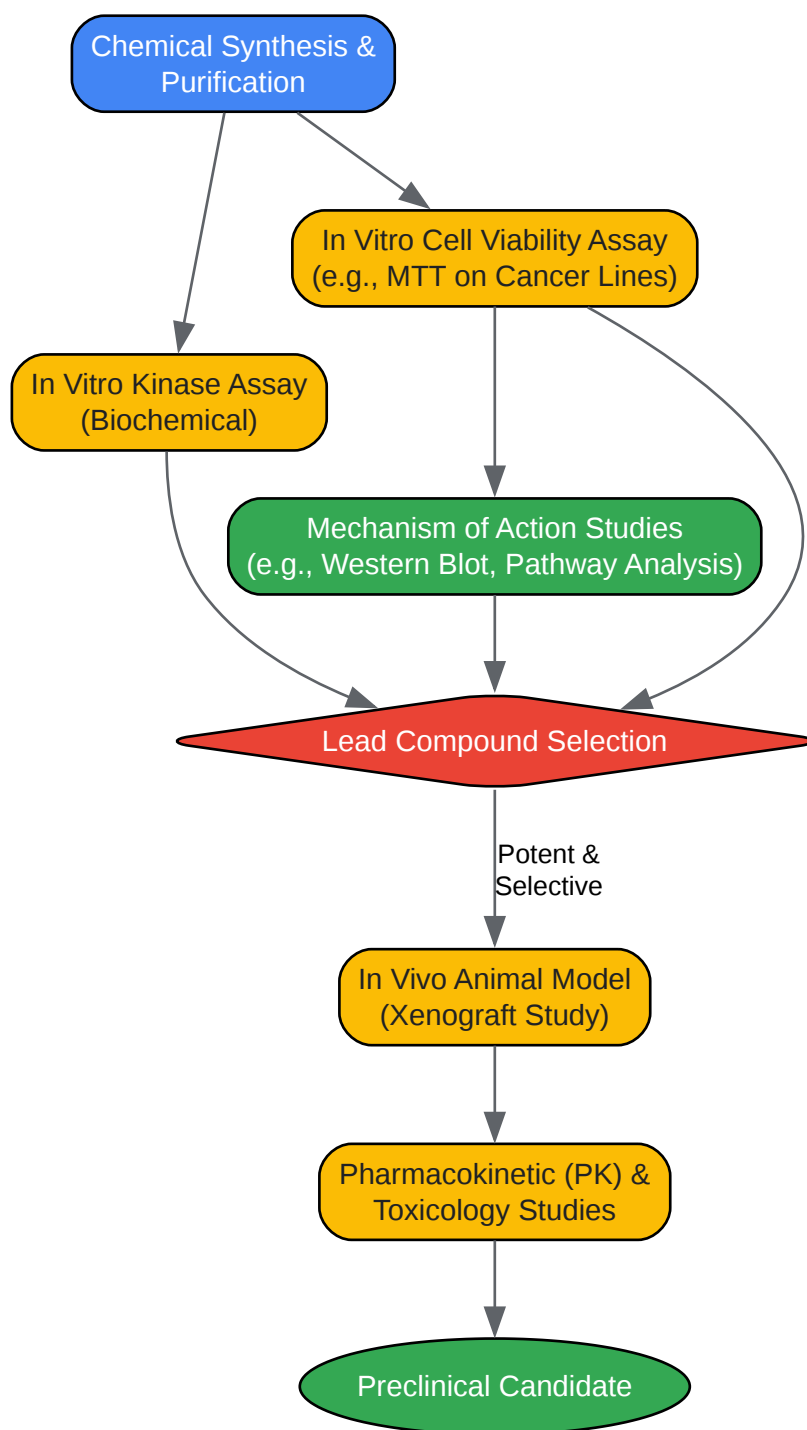
Anticancer Activity via PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. The Class I isoform, PI3K α , is frequently mutated and hyperactivated in various human cancers. A series of pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives, which are structurally analogous to the imidazo[1,5-a]quinoxaline core, were developed as potent PI3K α inhibitors.^[6] By blocking PI3K α , these compounds can effectively halt downstream signaling through Akt and mTOR, leading to cell growth arrest and apoptosis in cancer cells.^[6]

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Autoimmune Disease Modulation via BTK Inhibition

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an essential role in B-cell receptor (BCR) signaling.^{[7][8]} Hyperactivation of the BCR pathway is implicated in B-cell malignancies and autoimmune diseases like rheumatoid arthritis. Imidazo[1,5-a]quinoxalines have been successfully designed as irreversible BTK inhibitors.^[7] These compounds typically contain an electrophilic "warhead" that forms a covalent bond with a specific cysteine residue in the active site of BTK, leading to sustained inhibition of the enzyme and blockade of B-cell activation.



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